4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine
Description
This compound is a heterocyclic small molecule featuring a pyrimidine core substituted with a methyl group at position 2, an isopropoxy group at position 6, and a piperazine moiety at position 4. The piperazine ring is further functionalized with a sulfonyl-linked 2,3-dihydrobenzo[b][1,4]dioxine group.
Properties
IUPAC Name |
4-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-2-methyl-6-propan-2-yloxypyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O5S/c1-14(2)29-20-13-19(21-15(3)22-20)23-6-8-24(9-7-23)30(25,26)16-4-5-17-18(12-16)28-11-10-27-17/h4-5,12-14H,6-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHWPZZBLKBCCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing 2,3-dihydrobenzo[b][1,4]dioxin-6-yl have been reported to be useful as immunomodulators, suggesting that this compound may interact with components of the immune system.
Mode of Action
As an immunomodulator, it may interact with immune cells or molecules to modulate immune responses.
Biochemical Pathways
As an immunomodulator, it may influence pathways related to immune response regulation.
Biological Activity
The compound 4-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological activity, and therapeutic implications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin derivatives with sulfonyl piperazine and pyrimidine moieties. For instance, a study demonstrated the successful synthesis of related sulfonamides through a multi-step process involving the use of 4-methylbenzenesulfonyl chloride and various amines under alkaline conditions . The resulting compounds were subsequently screened for enzyme inhibition.
Enzyme Inhibition
Research has indicated that derivatives of 2,3-dihydrobenzo[b][1,4]dioxin exhibit significant inhibitory activity against various enzymes implicated in metabolic disorders and neurodegenerative diseases. Specifically, compounds synthesized from these precursors have shown promising results in inhibiting α-glucosidase and acetylcholinesterase activities, which are relevant for conditions such as type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) .
Antioxidant Properties
In addition to enzyme inhibition, several studies have highlighted the antioxidant capabilities of benzodioxin derivatives. For example, certain compounds have been reported to exhibit enhanced protection against oxidative stress by inhibiting lipid peroxidation and scavenging free radicals . This property is particularly beneficial in reducing the risk of chronic diseases associated with oxidative damage.
Antitumor Activity
The biological activity of this compound has also been explored in the context of cancer therapy. Pyrazole derivatives related to this compound have demonstrated significant antitumor effects by targeting multiple pathways involved in cancer cell proliferation and survival . Some studies have reported that these derivatives can induce apoptosis in cancer cells while sparing normal cells.
Case Studies
Case Study 1: Enzyme Inhibition
A study conducted on a series of sulfonamide derivatives demonstrated that certain compounds exhibited up to 45 times higher inhibition rates against human low-density lipoprotein copper-induced peroxidation compared to standard drugs like probucol. These findings suggest a strong potential for developing new therapeutic agents targeting metabolic syndromes .
Case Study 2: Antioxidant Activity
Another investigation focused on the antioxidant properties of synthesized benzodioxin derivatives revealed that specific compounds could significantly reduce reactive oxygen species (ROS) levels in vitro. This suggests their potential application in formulations aimed at mitigating oxidative stress-related pathologies .
Data Tables
Scientific Research Applications
Molecular Formula
- C : 21
- H : 28
- N : 4
- O : 4
- S : 1
Key Functional Groups
- Piperazine ring : Known for its role in enhancing solubility and bioavailability.
- Sulfonamide group : Associated with antibacterial and enzyme inhibitory activities.
- Dihydrobenzo[b][1,4]dioxin moiety : Implicated in neuroprotective effects.
Enzyme Inhibition
Research has indicated that derivatives of compounds containing the dihydrobenzo[b][1,4]dioxin structure exhibit significant inhibitory effects on various enzymes. For example, studies have shown that sulfonamide derivatives can inhibit alpha-glucosidase and acetylcholinesterase, which are relevant in the treatment of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively .
Antagonistic Activity
The compound's piperazine component suggests potential use as an antagonist for specific receptors. Notably, compounds with similar structures have been studied for their antagonistic effects on alpha2C adrenergic receptors, which play a role in modulating central nervous system functions and could be targeted for treating mental health disorders .
Neuroprotective Effects
The dihydrobenzo[b][1,4]dioxin moiety has been linked to neuroprotective properties. Compounds derived from this structure have been explored for their ability to protect neuronal cells from oxidative stress and apoptosis, making them candidates for further development in neurodegenerative disease therapies .
Case Study 1: Inhibition of Acetylcholinesterase
A study investigated the inhibitory potential of sulfonamide derivatives on acetylcholinesterase activity. The results demonstrated that specific modifications to the dihydrobenzo[b][1,4]dioxin structure significantly enhanced enzyme inhibition, suggesting potential therapeutic applications in Alzheimer’s disease management .
Case Study 2: Alpha2C Receptor Antagonism
Research into the pharmacological profiles of related compounds revealed that certain derivatives act as selective antagonists at alpha2C adrenergic receptors. This selectivity is crucial for minimizing side effects associated with broader adrenergic antagonism. These findings support the exploration of such compounds in treating stress-induced mental disturbances .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with analogs from published literature, focusing on substituent effects, physicochemical properties, and biological activity.
Key Structural Comparisons
Structural Insights :
Core Heterocycle: The target compound employs a pyrimidine core, whereas the analog in uses a thieno[3,2-d]pyrimidine scaffold.
Sulfonyl Group : The target compound’s dihydrobenzodioxinyl-sulfonyl group introduces steric bulk and lipophilicity compared to the analog’s smaller methanesulfonyl group. This difference could alter metabolic stability or membrane permeability.
Substituent Diversity : The analog’s morpholine and benzoimidazole substituents suggest a dual-targeting profile (e.g., kinase and protease inhibition), while the target’s isopropoxy group may prioritize solubility over potency.
Research Findings and Functional Implications
- Bioactivity: The analog in exhibits a molecular ion peak at m/z 494.19 (ESI+), consistent with its calculated mass.
- ADME Properties : The target’s dihydrobenzodioxine moiety may improve metabolic stability compared to the analog’s methanesulfonyl group, which is prone to oxidative metabolism. However, the isopropoxy group could reduce aqueous solubility, necessitating formulation optimization.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
The synthesis typically involves coupling the 2,3-dihydrobenzo[b][1,4]dioxin-6-sulfonyl chloride with a piperazine intermediate, followed by nucleophilic substitution at the pyrimidine ring. Key steps include:
- Sulfonylation : Reacting the benzo[b][1,4]dioxin sulfonyl chloride with piperazine derivatives in anhydrous dichloromethane under basic conditions (e.g., NaOH) to form the sulfonamide linkage .
- Pyrimidine functionalization : Introducing the isopropoxy and methyl groups via nucleophilic aromatic substitution (e.g., using isopropanol and methyl iodide under reflux) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) yields >95% purity .
Q. How can researchers ensure purity and characterize the compound post-synthesis?
Q. What stability considerations are critical during storage?
- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C, suggesting storage below 25°C .
- Hydrolysis : The sulfonamide group is susceptible to acidic/basic hydrolysis; store in neutral pH buffers .
Advanced Research Questions
Q. How can contradictions in pharmacological data across studies be resolved?
Conflicting results (e.g., variable IC₅₀ values in kinase inhibition assays) may arise from differences in:
- Assay conditions : Standardize buffer systems (e.g., Tris-HCl vs. HEPES) and ATP concentrations .
- Protein sources : Use recombinant proteins with verified activity (e.g., KinaseProfiler® services) to minimize batch variability .
- Data normalization : Include positive controls (e.g., staurosporine) in each experiment to calibrate inhibition curves .
Q. What strategies are effective for impurity profiling during scale-up synthesis?
- By-product identification : Use LC-MS/MS to detect common impurities, such as des-methyl derivatives or sulfonic acid side products .
- Process optimization : Adjust stoichiometry (e.g., excess piperazine to suppress di-substitution byproducts) .
- Regulatory compliance : Follow ICH Q3A guidelines for reporting impurities ≥0.1% .
Q. How can computational modeling guide SAR studies for this compound?
- Docking simulations : Use Schrödinger Suite or AutoDock Vina to map interactions between the sulfonyl group and target proteins (e.g., kinase ATP-binding pockets) .
- QSAR models : Corrogate electronic parameters (Hammett σ) of the pyrimidine ring with bioactivity data to predict derivatives with enhanced potency .
Q. What in vitro models are suitable for evaluating metabolic stability?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
